molecular formula C8H15NO B1327047 8-Oxa-2-azaspiro[4.5]decane CAS No. 310-93-0

8-Oxa-2-azaspiro[4.5]decane

Cat. No. B1327047
CAS RN: 310-93-0
M. Wt: 141.21 g/mol
InChI Key: JVBOTGLQUHBBCV-UHFFFAOYSA-N
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Description

8-Oxa-2-azaspiro[4.5]decane is a compound that belongs to the class of organic compounds known as spirocyclic compounds, which contain at least one spiro atom (an atom that is the only common atom to two or more rings, which are thereby fused together). These compounds are of interest due to their potential applications in drug discovery and as building blocks for biologically active compounds .

Scientific Research Applications

Synthesis and Biological Significance

8-Oxa-2-azaspiro[4.5]decane has been a subject of interest in the field of organic synthesis and medicinal chemistry. Ogurtsov and Rakitin (2020) developed a convenient synthesis method for this compound from commercially available reagents, highlighting its potential for producing biologically active compounds (Ogurtsov & Rakitin, 2020). Similarly, Sinibaldi and Canet (2008) discussed various synthetic approaches for spirominals like 8-Oxa-2-azaspiro[4.5]decane, noting their core presence in natural or synthetic products with significant biological activities (Sinibaldi & Canet, 2008).

Potential in Treating Cognitive Impairments

Tsukamoto et al. (1995) synthesized derivatives of 1-oxa-8-azaspiro[4.5]decane as M1 muscarinic agonists for the treatment of Alzheimer's type dementia, showing their potential in ameliorating cognitive impairments (Tsukamoto et al., 1995).

Crystal Structure Analysis

The crystal structure of compounds related to 8-Oxa-2-azaspiro[4.5]decane has been studied for understanding their molecular configurations. Wen (2002) reported the synthesis and crystal structure of 4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane, offering insights into its chiral nature (Wen, 2002).

Radio Ligand Development

Tian et al. (2020) evaluated new 1-oxa-8-azaspiro[4.5]decane derivatives as selective σ1 receptor ligands, potentially useful for brain imaging agents (Tian et al., 2020).

Application in Antitumor Activity

Yang et al. (2019) synthesized novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, indicating moderate to potent activity against various cancer cell lines (Yang et al., 2019).

Safety And Hazards

The safety information for 8-Oxa-2-azaspiro[4.5]decane includes the following hazard statements: H227, H315, H318, H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

8-oxa-2-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-4-9-7-8(1)2-5-10-6-3-8/h9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBOTGLQUHBBCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649311
Record name 8-Oxa-2-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Oxa-2-azaspiro[4.5]decane

CAS RN

310-93-0
Record name 8-Oxa-2-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-oxa-2-azaspiro[4.5]decane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
VA Ogurtsov, OA Rakitin - Russian Chemical Bulletin, 2020 - Springer
A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been …
Number of citations: 2 link.springer.com
CH Grogan, CF Geschickter… - Journal of Medicinal …, 1964 - ACS Publications
Our previous investigation of dialkylaminoalkyl and heterocyclic-alkyl azaspirodionesand azaspiranes has been extended to include alkyl, alkenyl, alkoxyalkyl, cycloalkyl, arvl, aralkyl, …
Number of citations: 10 pubs.acs.org
A Lukin, K Komarova, L Vinogradova… - International Journal of …, 2023 - mdpi.com
The synthesis of novel fluoroquinolones, congeners of ciprofloxacin, which was inspired by earlier work on spirocyclic ciprofloxacin, is described. An antibacterial evaluation of the 11 …
Number of citations: 1 www.mdpi.com
RK Leśniak, RJ Nichols, M Schonemann, J Zhao… - European Journal of …, 2022 - Elsevier
Mutations in the Leucine Rich Repeat Protein Kinase 2 gene (LRRK2) are genetic predispositions for Parkinson's Disease, of which the G2019S (GS) missense mutation is the most …
Number of citations: 2 www.sciencedirect.com
BVS Reddy, S Yarlagadda, CR Reddy… - European Journal of …, 2015 - Wiley Online Library
Cascade cyclization of a 3‐[(3‐methylbut‐2‐enylamino)methyl]but‐3‐en‐1‐ol derivative with aldehydes in the presence of TMSOTf at 0 C under mild conditions provides the …
A Casimiro-Garcia, C Allais, A Brennan… - Journal of Medicinal …, 2021 - ACS Publications
A diaryl ketone series was identified as vanin-1 inhibitors from a high-throughput screening campaign. While this novel scaffold provided valuable probe 2 that was used to build target …
Number of citations: 3 pubs.acs.org
WM Kazmierski, A Maynard, M Duan… - Journal of Medicinal …, 2014 - ACS Publications
Rapid clinical progress of hepatitis C virus (HCV) replication inhibitors, including these selecting for resistance in the NS5A region (NS5A inhibitors), promises to revolutionize HCV …
Number of citations: 47 pubs.acs.org
JS Cisar, OD Weber, JR Clapper… - Journal of medicinal …, 2018 - ACS Publications
The serine hydrolase monoacylglycerol lipase (MGLL) converts the endogenous cannabinoid receptor agonist 2-arachidonoylglycerol (2-AG) and other monoacylglycerols into fatty …
Number of citations: 109 pubs.acs.org
OM Griffiths, SV Ley - The Journal of Organic Chemistry, 2022 - ACS Publications
N-heterospirocycles are interesting structural units found in both natural products and medicinal compounds but have relatively few reliable methods for their synthesis. Here, we enlist …
Number of citations: 5 pubs.acs.org
OS Liashuk, IA Ryzhov, OV Hryshchuk… - … A European Journal, 2022 - Wiley Online Library
A scalable and efficient process for the preparation of 3‐borylated pyrrolidines by 1,3‐dipolar cycloaddition of N‐benzyl azomethine ylide generated in situ has been developed. The …

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